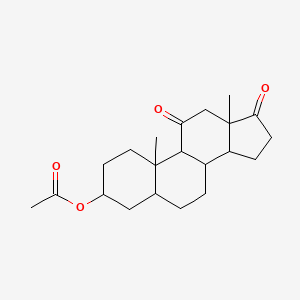
(2E)-3-(6-Hydroxy-2-isopropyl-1-benzofuran-5-YL)prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(6-Hydroxy-2-isopropyl-1-benzofuran-5-YL)prop-2-enoic acid is an organic compound that features a benzofuran ring substituted with a hydroxy group and an isopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(6-Hydroxy-2-isopropyl-1-benzofuran-5-YL)prop-2-enoic acid typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The hydroxy group can be introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Formation of the Propenoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
化学反应分析
Types of Reactions
(2E)-3-(6-Hydroxy-2-isopropyl-1-benzofuran-5-YL)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like chromium trioxide or PCC.
Reduction: The propenoic acid moiety can be reduced to a propanoic acid using hydrogenation catalysts such as palladium on carbon.
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nitric acid for nitration, bromine for bromination, and sulfuric acid as a catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated carboxylic acid.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
(2E)-3-(6-Hydroxy-2-isopropyl-1-benzofuran-5-YL)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antioxidant or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2E)-3-(6-Hydroxy-2-isopropyl-1-benzofuran-5-YL)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of key enzymes.
相似化合物的比较
Similar Compounds
Hydroxybenzoic Acids: Such as gallic acid and protocatechuic acid.
Hydroxycinnamic Acids: Such as caffeic acid and ferulic acid.
Uniqueness
(2E)-3-(6-Hydroxy-2-isopropyl-1-benzofuran-5-YL)prop-2-enoic acid is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties compared to other hydroxybenzoic and hydroxycinnamic acids.
属性
分子式 |
C14H14O4 |
|---|---|
分子量 |
246.26 g/mol |
IUPAC 名称 |
(E)-3-(6-hydroxy-2-propan-2-yl-1-benzofuran-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C14H14O4/c1-8(2)12-6-10-5-9(3-4-14(16)17)11(15)7-13(10)18-12/h3-8,15H,1-2H3,(H,16,17)/b4-3+ |
InChI 键 |
LJDWGBJXUFJLRC-ONEGZZNKSA-N |
手性 SMILES |
CC(C)C1=CC2=CC(=C(C=C2O1)O)/C=C/C(=O)O |
规范 SMILES |
CC(C)C1=CC2=CC(=C(C=C2O1)O)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Butyl-3-methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11998374.png)
![(E)-N-(4-Methylphenyl)-1-[4-(nonyloxy)phenyl]methanimine](/img/structure/B11998377.png)

![4-[(E)-{2-[({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11998391.png)
![Ethyl 2-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11998396.png)

![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11998400.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11998414.png)

![(4Z)-4-[(1-methyl-1H-indol-3-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11998426.png)



![4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998465.png)
